molecular formula C9H13F3O2 B056711 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid CAS No. 120976-33-2

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid

Cat. No.: B056711
CAS No.: 120976-33-2
M. Wt: 210.19 g/mol
InChI Key: BUJBAYNWPMAINK-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile chemical building block, primarily due to the presence of the acetic acid functional group, which can be readily derivatized into amides, esters, and other molecular scaffolds, and the metabolically stable trifluoromethyl group, which is known to enhance a compound's lipophilicity, bioavailability, and overall pharmacokinetic profile . Researchers utilize this compound in the design and synthesis of novel bioactive molecules. Its structure, featuring a cyclohexyl ring, provides conformational restraint, while the acetic acid side chain can be used to mimic natural substrates or to introduce polarity. The trifluoromethyl group is a common pharmacophore in active pharmaceutical ingredients (APIs) and agrochemicals, making this compound a valuable intermediate in the development of potential enzyme inhibitors, receptor modulators, and other therapeutic candidates . The compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[3-(trifluoromethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJBAYNWPMAINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560138
Record name [3-(Trifluoromethyl)cyclohexyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120976-33-2
Record name [3-(Trifluoromethyl)cyclohexyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent System Innovations

Recent advances demonstrate that replacing THF with methylcyclopentyl ether in Grignard reactions improves yields by 12% through enhanced magnesium complex stability. For hydrogenation steps, switching from methanol to acetic acid solvent increases Pd/C catalyst lifetime by 3-fold, reducing metal leaching below 5 ppm.

Catalytic System Enhancements

Bimetallic Pd-Ru catalysts (1:1 molar) show promise for reducing hydrogenation pressures to 5 bar while maintaining >99% conversion, though catalyst costs remain prohibitive for large-scale adoption. Immobilized triflic acid on silica gel addresses the reagent’s corrosive nature in imidization routes, enabling continuous flow processing with 98% reagent recovery.

Emerging Methodologies

Photocatalytic Trifluoromethylation

Preliminary studies using Ru(bpy)₃²⁺ photocatalysts enable direct C–H trifluoromethylation of cyclohexane acetic acid derivatives under visible light (450 nm), though current yields remain below 20%.

Biocatalytic Approaches

Engineered E. coli expressing carboxylic acid reductase converts 3-trifluoromethylcyclohexyl propanal to the target acid with 78% ee, representing a promising green chemistry alternative pending yield improvements .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Research indicates that 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory and Analgesic Therapies : The compound's structural similarities to other acetic acids allow it to interact with various biological targets. It may modulate pain pathways and inflammatory responses, which is crucial for developing new therapeutic agents.
  • Binding Affinity Studies : Interaction studies focus on its binding affinity to receptors and enzymes, helping elucidate its mechanism of action. For instance, compounds with similar structures often exhibit competitive inhibition against cyclooxygenase enzymes, which are pivotal in inflammatory pathways.

Chemical Behavior and Reactions

The compound's chemical behavior can be explored through various reactions:

  • Ester Formation : Reacting with alcohols may yield corresponding esters.
  • Carbon-Fluorine Bond Formation : Interactions with nucleophiles can lead to novel carbon-fluorine bonds, which are valuable in synthetic organic chemistry.

Case Study 1: Anti-inflammatory Potential

A study investigating the anti-inflammatory properties of fluorinated acetic acids found that compounds similar to this compound demonstrated significant inhibition of cyclooxygenase enzymes. This inhibition is critical for reducing inflammation and pain, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of fluorinated compounds has highlighted the utility of this compound as an intermediate in synthesizing more complex molecules. Its unique reactivity allows for the development of new fluorinated drugs, showcasing its importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₉H₁₁F₃O₂ (inferred from structural analogs in ).
  • Molecular Weight : ~220.18 g/mol (estimated).
  • Functional Groups : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetic acid group confers acidity (pKa ~2.5–4.5, typical for carboxylic acids).

Structural Analogues

Table 1: Structural Comparison
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid Cyclohexyl-CF₃ + CH₂COOH C₉H₁₁F₃O₂ ~220.18 Lipophilic cyclohexane backbone, moderate steric bulk
2-(1-{[2-(Trifluoromethyl)cyclohexyl]methyl}-1H-1,2,3-triazol-4-yl)acetic acid () Cyclohexyl-CF₃ + triazole + CH₂COOH C₁₂H₁₆F₃N₃O₂ 291.28 Triazole ring increases polarity and hydrogen-bonding potential
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid () Benzimidazole + CF₃ + CH₂COOH C₁₀H₇F₃N₂O₂ 244.16 Aromatic benzimidazole enhances π-π interactions; higher acidity (imidazole pKa ~4–5)
3-(Trifluoromethyl)mandelic acid () Phenyl-CF₃ + CH(OH)COOH C₉H₇F₃O₃ 220.15 Hydroxyl group adjacent to carboxylic acid increases hydrogen bonding and solubility
2-[(2-OXO-2-([3-(TRIFLUOROMETHYL)BENZYL]AMINO)ETHYL)SULFINYL]ACETIC ACID () Benzyl-CF₃ + sulfinyl + CH₂COOH C₁₂H₁₂F₃NO₄S 323.29 Sulfinyl group introduces chirality and redox sensitivity

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound LogP (Estimated) Solubility (Water) pKa (Carboxylic Acid) Stability
Target Compound ~2.5–3.0 Low (due to cyclohexane) ~3.0–4.0 Stable under neutral conditions; sensitive to strong bases
Benzimidazole Derivative () ~1.5–2.0 Moderate (aromatic ring) ~4.5 (acidic imidazole) Photodegradation possible
Mandelic Acid Derivative () ~1.0–1.5 High (hydroxyl group) ~3.5 (carboxylic acid) Prone to racemization
Triazole Derivative () ~2.0–2.5 Low-Moderate ~3.8 Thermal stability from triazole

Key Observations :

  • The triazole-containing analog () may exhibit enhanced binding in medicinal applications due to hydrogen-bonding interactions .

Key Insights :

  • Trifluoromethyl groups are prevalent in bombesin receptor modulators (), suggesting the target compound could be optimized for similar therapeutic targets.
  • The absence of aromatic rings in the target compound may reduce off-target interactions compared to benzimidazole derivatives .

Biological Activity

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid (CAS No. 120976-33-2) is a fluorinated organic compound notable for its unique structural features, particularly the trifluoromethyl group attached to a cyclohexyl ring, which enhances its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

The chemical formula of this compound is C₉H₁₃F₃O₂, with a molecular weight of 226.19 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity, facilitating its interaction with biological membranes and enhancing its bioavailability.

The mechanism of action for this compound involves its binding to various biological targets. The trifluoromethyl moiety improves the compound's affinity for enzymes and receptors involved in inflammatory pathways. Research indicates that it may act as a competitive inhibitor of cyclooxygenase enzymes, which are crucial in the synthesis of inflammatory mediators.

Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties. It modulates pain pathways and reduces inflammation, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. Similar compounds with trifluoromethyl groups have demonstrated enhanced activity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 2.63 to 19.72 µM against breast cancer cell lines (MCF-7), indicating that the trifluoromethyl group may enhance anticancer efficacy .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Trifluoroisoxazole derivativeMCF-72.63
Non-trifluoromethyl analogueMCF-719.72

Antibacterial Properties

The antibacterial activity of this compound has also been investigated. Preliminary results indicate effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent .

Case Studies

  • Anti-inflammatory Study : In a controlled trial examining the effects on arthritis models, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to controls.
  • Anticancer Research : A study evaluating the compound's effect on MCF-7 cells revealed that treatment led to increased apoptotic cell death, as evidenced by flow cytometry analysis showing a higher percentage of cells in the sub-G1 phase, indicative of apoptosis.

Q & A

Basic Research Questions

Q. How can the structure of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid be confirmed experimentally?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, 1H^1H and 13C^{13}C NMR can identify proton environments (e.g., cyclohexyl ring protons at δ 1.2–2.5 ppm and trifluoromethyl groups via coupling patterns). High-resolution mass spectrometry (HRMS) provides molecular weight validation. X-ray crystallography (if crystalline) offers definitive stereochemical details, as demonstrated in studies of structurally similar trifluoromethylated compounds .

Q. What synthetic routes are reported for preparing this compound?

  • Methodological Answer: A common approach involves cyclohexene intermediates functionalized with trifluoromethyl groups via radical or electrophilic substitution. For example, cyclohexene derivatives (e.g., 3-trifluoromethylcyclohexene) can undergo alkylation with bromoacetic acid followed by oxidation. Alternative routes include catalytic hydrogenation of aromatic precursors or Grignard reactions with trifluoromethyl ketones. Reaction optimization often requires anhydrous conditions and catalysts like palladium or ruthenium to manage steric hindrance from the cyclohexyl group .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer: The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility. Solubility can be quantified using HPLC or UV-Vis spectroscopy in buffers (e.g., PBS at pH 7.4). Stability studies involve incubating the compound at 37°C and analyzing degradation products via LC-MS. The cyclohexyl group may confer resistance to enzymatic hydrolysis compared to linear-chain analogs, but esterification of the acetic acid moiety could improve bioavailability .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The electron-withdrawing nature of the -CF3_3 group increases electrophilicity at adjacent carbons, accelerating SN2 reactions. For example, in esterification, the acetic acid moiety reacts faster with alcohols (e.g., methanol) under acidic catalysis compared to non-fluorinated analogs. Kinetic studies using 19F^{19}F-NMR or IR spectroscopy can track reaction progress and intermediate formation. Contradictions in reactivity data may arise from solvent effects (e.g., polar aprotic vs. protic) or steric hindrance from the cyclohexyl ring .

Q. What strategies mitigate steric hindrance during functionalization of the cyclohexyl ring?

  • Methodological Answer: Ring-opening metathesis polymerization (ROMP) or strain-release functionalization can overcome steric challenges. For instance, using bulky ligands in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) improves access to the cyclohexyl ring. Computational modeling (DFT) predicts favorable reaction pathways by analyzing transition-state geometries. Conflicting results in regioselectivity may stem from competing electronic (e.g., -CF3_3 directing effects) and steric factors .

Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition) be resolved?

  • Methodological Answer: Reproducibility requires standardized assay conditions (e.g., buffer pH, temperature). For enzyme inhibition studies, use isothermal titration calorimetry (ITC) to measure binding constants and compare with fluorescence-based assays. Contradictions may arise from off-target effects or aggregation; dynamic light scattering (DLS) can detect colloidal aggregation. Dose-response curves and positive controls (e.g., known inhibitors) validate specificity .

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